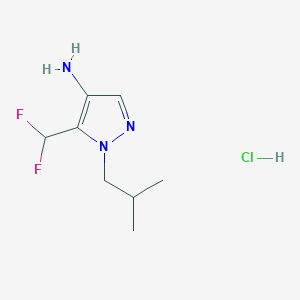

5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride

CAS No.: 1423023-88-4

Cat. No.: VC2874753

Molecular Formula: C8H14ClF2N3

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423023-88-4 |

|---|---|

| Molecular Formula | C8H14ClF2N3 |

| Molecular Weight | 225.67 g/mol |

| IUPAC Name | 5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H13F2N3.ClH/c1-5(2)4-13-7(8(9)10)6(11)3-12-13;/h3,5,8H,4,11H2,1-2H3;1H |

| Standard InChI Key | IKMOWIVRBGGVJL-UHFFFAOYSA-N |

| SMILES | CC(C)CN1C(=C(C=N1)N)C(F)F.Cl |

| Canonical SMILES | CC(C)CN1C(=C(C=N1)N)C(F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

The compound is formally identified as 1H-Pyrazol-4-amine, 5-(difluoromethyl)-1-(2-methylpropyl)-, hydrochloride (1:1), indicating the 1:1 stoichiometric ratio between the organic component and hydrochloride . This chemical entity is registered under CAS number 1423023-88-4, which specifically refers to the hydrochloride salt form of the parent compound .

Molecular Structure and Key Features

The molecular structure of 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride is characterized by several key features:

-

A pyrazole core, which is a five-membered heterocyclic ring containing two adjacent nitrogen atoms

-

A difluoromethyl group (CHF₂) at position 5 of the pyrazole ring

-

A hydrochloride counterion that forms a salt with the basic nitrogen atoms

This structural configuration contributes to the compound's unique chemical properties and potential biological activities.

Structural Identifiers and Molecular Information

The following table presents the essential structural identifiers for 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride:

| Identifier Type | Value |

|---|---|

| Molecular Formula (Salt) | C₈H₁₃F₂N₃·HCl |

| Molecular Formula (Free Base) | C₈H₁₃F₂N₃ |

| SMILES (Salt) | Cl.FC(F)C1=C(N)C=NN1CC(C)C |

| SMILES (Free Base) | CC(C)CN1C(=C(C=N1)N)C(F)F |

| InChI | InChI=1S/C8H13F2N3.ClH/c1-5(2)4-13-7(8(9)10)6(11)3-12-13;/h3,5,8H,4,11H2,1-2H3;1H |

| InChI Key | IKMOWIVRBGGVJL-UHFFFAOYSA-N |

Physicochemical Properties

Salt Form Advantages

As a hydrochloride salt, 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride demonstrates enhanced physicochemical properties compared to its free base form. Most notably, it exhibits increased stability and significantly improved water solubility, which are critical considerations for pharmaceutical applications . The salt formation creates a more hydrophilic compound, facilitating improved dissolution in aqueous environments.

Spectroscopic and Analytical Data

The mass spectroscopic profile of the compound reveals distinctive adduct formations with characteristic m/z values and predicted collision cross sections, as detailed in the following table:

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 190.11504 | 141.2 |

| [M+Na]⁺ | 212.09698 | 149.1 |

| [M+NH₄]⁺ | 207.14158 | 146.7 |

| [M+K]⁺ | 228.07092 | 146.8 |

| [M-H]⁻ | 188.10048 | 138.4 |

| [M+Na-2H]⁻ | 210.08243 | 143.7 |

| [M]⁺ | 189.10721 | 141.0 |

| [M]⁻ | 189.10831 | 141.0 |

Pharmaceutical Relevance and Applications

Pharmaceutical Advantages of the Salt Form

The hydrochloride salt form of 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine offers several distinct advantages that enhance its pharmaceutical utility:

-

Enhanced stability under various storage conditions, reducing degradation concerns

-

Improved water solubility, potentially leading to better bioavailability

-

More predictable pharmaceutical performance compared to the free base

-

Enhanced compatibility with common pharmaceutical excipients

-

Potentially improved absorption characteristics in biological systems

Related Compounds and Structure-Activity Relationships

Structural Analogs

Several structural analogs of 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride have been reported in the literature, with varying substitution patterns that influence their biological profiles:

-

5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS: 1423033-09-3): This analog features a methyl group at the N1 position instead of the 2-methylpropyl substituent, potentially altering lipophilicity and receptor binding characteristics

-

3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: This related compound displays a different substitution pattern on the pyrazole ring, with potential implications for target selectivity and potency

-

1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine: This analog features a structural rearrangement of key functional groups, potentially resulting in altered biological activity profiles

Structure-Activity Considerations

The biological activity of 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride is likely influenced by several key structural features:

-

The pyrazole core serves as a privileged scaffold in medicinal chemistry, capable of forming hydrogen bonds and engaging in π-π interactions with biological targets

-

The difluoromethyl group functions as a bioisostere for various functional groups and potentially enhances metabolic stability while also influencing the electronic properties of the pyrazole ring

-

The 2-methylpropyl substituent contributes hydrophobicity and may influence binding characteristics through steric effects and van der Waals interactions

-

The amine functionality at position 4 introduces a potential hydrogen bond donor/acceptor site, which may be critical for target recognition and binding

Synthetic Approaches and Production

Purification and Quality Control

The production of pharmaceutical-grade 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride likely requires rigorous purification protocols and quality control measures:

-

Crystallization and recrystallization techniques to achieve high purity levels

-

Analytical verification using methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry

-

Purity assessment targeting minimum purity specifications of ≥95% for research-grade material, with potentially higher standards for pharmaceutical applications

-

Stability testing under various environmental conditions to ensure product integrity during storage and handling

Analytical Characterization Methods

Spectroscopic Analysis

The structural characterization of 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride can be accomplished through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR for proton environments, including the characteristic signals for the difluoromethyl group, 2-methylpropyl substituent, and pyrazole ring protons

-

¹³C NMR for carbon environments, revealing the pyrazole ring carbons and substituent carbons

-

¹⁹F NMR for fluorine environments, specifically the difluoromethyl group

-

-

Infrared (IR) Spectroscopy:

-

Identification of characteristic absorption bands for N-H stretching (primary amine)

-

C-F stretching vibrations from the difluoromethyl group

-

N-H stretching and bending modes associated with the pyrazole ring

-

-

Mass Spectrometry:

Chromatographic Methods

Chromatographic techniques play a crucial role in both the analysis and purification of 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride:

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase methods for purity assessment

-

Method development for optimal separation of the target compound from potential impurities

-

Quantitative analysis for content determination

-

-

Thin-Layer Chromatography (TLC):

-

Rapid screening for reaction monitoring and purity assessment

-

Identification of appropriate solvent systems for column chromatographic purification

-

Detection using UV visualization or appropriate staining reagents

-

Applications in Research and Development

Research Applications

5-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride serves as a valuable research tool in various scientific contexts:

-

As a potential pharmacological probe for investigating specific biological pathways and targets

-

In structure-activity relationship studies to elucidate the impact of structural modifications on biological activity

-

As an intermediate or building block for the synthesis of more complex molecules with enhanced activities

-

In crystallographic studies to understand binding interactions with potential biological targets

Development Considerations

The development of 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride for potential therapeutic applications would require comprehensive evaluation across several domains:

-

Detailed pharmacokinetic profiling to understand absorption, distribution, metabolism, and excretion characteristics

-

Toxicological assessment to establish safety parameters and identify potential adverse effects

-

Formulation development to optimize delivery and bioavailability

-

Efficacy studies in appropriate disease models to validate therapeutic potential

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume